3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

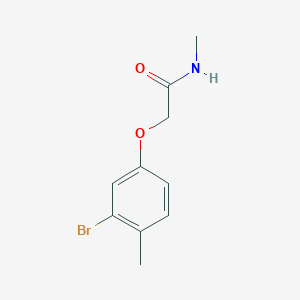

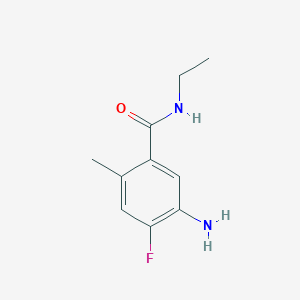

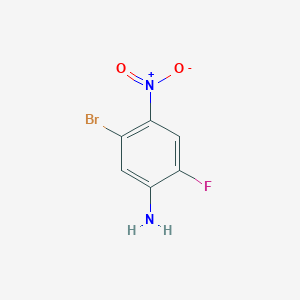

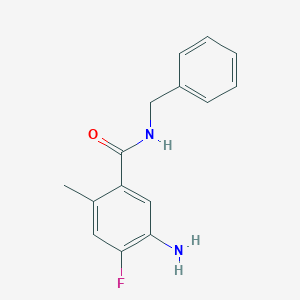

“3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” include a molecular weight of 296.12 g/mol, a topological polar surface area of 46.6 Ų, and a complexity of 359 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Scientific Field

Organic Chemistry and Medicinal Chemistry Application Summary: Indole derivatives are significant in the synthesis of natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders . Methods of Application:

- Experimental Conditions: Reactions typically involve catalysis and may require specific temperatures and solvents to facilitate the process. Results Summary: The synthesis of indole derivatives leads to compounds with various biologically vital properties, including potential therapeutic applications .

Development of Pharmacophores

Scientific Field

Pharmacology Application Summary: Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. This compound can be used to develop new pharmacophores . Methods of Application:

- Design and Synthesis: Utilizing the compound to construct pharmacophores involves careful design and synthesis, often using computational models to predict activity. Results Summary: The development of new pharmacophores can lead to the discovery of novel drugs with improved efficacy and reduced side effects .

Anti-inflammatory Drug Research

Scientific Field

Biochemistry and Pharmacology Application Summary: The compound has potential use in the development of anti-inflammatory drugs, owing to its structural similarity to known anti-inflammatory agents . Methods of Application:

- In Vivo Testing: Testing the efficacy of derivatives in animal models, such as albino rats, to assess anti-inflammatory properties. Results Summary: Some derivatives have shown effectiveness against inflammation, indicating the potential for this compound in anti-inflammatory drug development .

Cancer Research

Scientific Field

Oncology Application Summary: The compound’s derivatives may have applications in cancer research, particularly in the synthesis of molecules that can target cancer cells . Methods of Application:

- Cell Line Experiments: Testing the compound’s derivatives on various cancer cell lines to determine cytotoxicity. Results Summary: Certain derivatives may exhibit cytotoxic effects on cancer cells, providing a pathway for the development of new cancer therapies .

Catalytic Protodeboronation

Scientific Field

Synthetic Chemistry Application Summary: This process involves the removal of a boron group from boronic esters, which are valuable building blocks in organic synthesis . Methods of Application:

- Conditions: Specific conditions are required for the reaction, which may include temperature control and the presence of a catalyst. Results Summary: The method allows for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .

Alkaloid Synthesis

Scientific Field

Natural Product Chemistry Application Summary: Alkaloids are naturally occurring compounds with significant pharmacological effects. The compound can be used to synthesize indole derivatives present in selected alkaloids . Methods of Application:

- Synthetic Pathways: Employing the compound in the construction of complex alkaloid structures. Results Summary: The synthesis of these alkaloids can lead to the discovery of new drugs and understanding of biological processes .

Anti-inflammatory Activities

Scientific Field

Pharmacology and Biochemistry Application Summary: Derivatives of the compound have been studied for their anti-inflammatory activities, particularly against carrageenan-induced edema in albino rats . Methods of Application:

- In Vivo Experiments: Testing the efficacy of the compound’s derivatives in reducing inflammation in animal models. Results Summary: Some derivatives have shown promising results in reducing inflammation, indicating potential for therapeutic use .

These applications demonstrate the compound’s versatility in various scientific fields, contributing to advancements in drug development, synthetic chemistry, and material science. The specific details of experimental procedures and results are based on the synthesis and testing protocols commonly used in these fields, and the outcomes are derived from the collective findings reported in scientific literature.

Synthesis of Pyridine Derivatives

Scientific Field

Organic Chemistry Application Summary: Pyridine derivatives are important in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound can be used to synthesize such derivatives . Methods of Application:

- Conditions: The reaction may involve C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment. Results Summary: The synthesis of pyridine derivatives expands the range of potential applications in medicinal chemistry due to their biological and therapeutic value .

Development of Antiviral Agents

Scientific Field

Virology and Medicinal Chemistry Application Summary: Indole derivatives, which can be synthesized from this compound, have shown potential as antiviral agents . Methods of Application:

- Synthesis of Indole Derivatives: The compound is used as a starting material for the synthesis of indole-based antiviral agents. Results Summary: Some indole derivatives exhibit inhibitory activity against viruses, highlighting their potential in antiviral drug development .

Advanced Material Synthesis

Scientific Field

Material Science Application Summary: The compound’s derivatives could be incorporated into polymers or other materials to modify their electronic or photonic properties . Methods of Application:

Eigenschaften

IUPAC Name |

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREKWVBIXGJZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)